molecular formula C18H14ClN3O B14094946 3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B14094946
M. Wt: 323.8 g/mol
InChI Key: NZFZXKINNHNPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are often used as core structures in drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization . The reaction conditions often require a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . Microwave-assisted synthesis has also been explored to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole core .

Scientific Research Applications

3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and benzimidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C18H14ClN3O/c1-11-14(10-12-5-4-6-13(19)9-12)17(23)22-16-8-3-2-7-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21)

InChI Key

NZFZXKINNHNPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.